3-isopentylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-isopentylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family. These compounds are known for their diverse pharmacological activities and are extensively found in various natural and synthetic substances. The benzo[d]oxazole scaffold is a key building block in many biologically active molecules, making it an important target for medicinal chemistry research .
Preparation Methods
The synthesis of 3-isopentylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with isopentyl isocyanide under specific conditions to form the desired benzo[d]oxazole ring . The reaction conditions often include the use of a rhodium catalyst and specific solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-isopentylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzo[d]oxazole derivatives .
Scientific Research Applications
3-isopentylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-isopentylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, which are involved in cell survival and apoptosis pathways . Additionally, it can decrease the expression of nuclear factor-kappa B, which plays a role in inflammation and immune responses . These interactions contribute to its neuroprotective effects and potential therapeutic applications .
Comparison with Similar Compounds
3-isopentylbenzo[d]oxazol-2(3H)-one can be compared with other benzo[d]oxazole derivatives such as:
2-substituted benzo[d]oxazole derivatives: These compounds also exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial properties.
Benzothiazole derivatives: Similar in structure, these compounds have shown potential as antiepileptic agents and possess unique binding affinities towards specific biological targets.
The uniqueness of this compound lies in its specific isopentyl substitution, which may confer distinct biological activities and interactions compared to other derivatives .
Properties
IUPAC Name |
3-(3-methylbutyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)7-8-13-10-5-3-4-6-11(10)15-12(13)14/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHNTCCXRNPXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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